molecular formula C19H25N3O4 B2686805 tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707714-45-1

tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2686805
CAS RN: 1707714-45-1
M. Wt: 359.426
InChI Key: PVTDQARXMMVMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

Research in crystallography has revealed intricate details about the molecular structure of compounds related to tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry with the hexahydropyrimidine ring adopting a chair conformation, which could influence its chemical reactivity and potential applications in material science or pharmacology (Yongkwan Dong et al., 1999).

NMR Spectroscopy

NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, which is crucial for understanding their stereochemical properties and potential biological activities. For example, the absolute configurations of certain spirocyclic compounds were determined using NOESY correlations, providing insights into their 3D structure and interaction with biological molecules (A. Jakubowska et al., 2013).

Supramolecular Chemistry

Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds similar to tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, highlight the role of substituents in driving supramolecular interactions. These findings are relevant for the design of new materials with specific properties, such as molecular recognition or self-assembly (Sara Graus et al., 2010).

Synthetic Organic Chemistry

The development of novel synthetic routes for spirocyclic amide derivatives, including those related to tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, has been reported. These methodologies involve oxidative cleavage followed by amine coupling and deprotection, expanding the toolbox for synthesizing complex spirocyclic structures that could serve as intermediates in pharmaceutical synthesis or material science (R. Srinivasan et al., 2012).

properties

IUPAC Name

tert-butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-10-8-19(9-11-22)16(23)20-15(21-19)13-6-5-7-14(12-13)25-4/h5-7,12H,8-11H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDQARXMMVMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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